molecular formula C10H11N5O4 B14508112 N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide CAS No. 64057-56-3

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide

Cat. No.: B14508112
CAS No.: 64057-56-3
M. Wt: 265.23 g/mol
InChI Key: HOFUYOKPVZJJHW-UHFFFAOYSA-N
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Description

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitrofuran moiety in its structure is particularly significant due to its role in various biochemical interactions.

Preparation Methods

The synthesis of N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the triazole and acetamide groups. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrofuran ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide involves its interaction with cellular components. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against various pathogens and cancer cells. The triazole ring may also contribute to its biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide can be compared with other nitrofuran derivatives such as:

  • N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
  • 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole

These compounds share the nitrofuran moiety but differ in their additional functional groups, leading to variations in their biological activities and applications.

Properties

CAS No.

64057-56-3

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C10H11N5O4/c1-3-14-9(12-13-10(14)11-6(2)16)7-4-5-8(19-7)15(17)18/h4-5H,3H2,1-2H3,(H,11,13,16)

InChI Key

HOFUYOKPVZJJHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1NC(=O)C)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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